molecular formula C8H9FN2O B13007755 3-Fluoro-N,N-dimethylpicolinamide

3-Fluoro-N,N-dimethylpicolinamide

Katalognummer: B13007755
Molekulargewicht: 168.17 g/mol
InChI-Schlüssel: HXJVGPIEBQWOKT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Fluoro-N,N-dimethylpicolinamide is an organic compound with the molecular formula C8H9FN2O It is a derivative of picolinamide, where the hydrogen atom at the 3-position of the pyridine ring is replaced by a fluorine atom, and the amide nitrogen is substituted with two methyl groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-N,N-dimethylpicolinamide typically involves the fluorination of picolinamide derivatives. One common method is the reaction of 3-fluoropyridine with N,N-dimethylamine in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as dichloromethane or acetonitrile to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorine species. The use of continuous flow reactors can enhance the efficiency and safety of the production process, allowing for better control over reaction parameters and product quality.

Analyse Chemischer Reaktionen

Types of Reactions

3-Fluoro-N,N-dimethylpicolinamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the amide group to an amine.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions, typically under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines. Substitution reactions can lead to a variety of substituted picolinamide derivatives.

Wissenschaftliche Forschungsanwendungen

3-Fluoro-N,N-dimethylpicolinamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Industry: It is used in the development of agrochemicals and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 3-Fluoro-N,N-dimethylpicolinamide involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s binding affinity to certain enzymes or receptors, potentially inhibiting their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    3-Fluoropyridine: A precursor in the synthesis of 3-Fluoro-N,N-dimethylpicolinamide.

    N,N-Dimethylpicolinamide: Lacks the fluorine atom but shares the same core structure.

    3-Fluoro-N-methylpicolinamide: Similar structure with one less methyl group on the amide nitrogen.

Uniqueness

This compound is unique due to the presence of both the fluorine atom and the dimethylamino group, which confer distinct chemical and biological properties. The fluorine atom enhances the compound’s stability and binding affinity, while the dimethylamino group increases its solubility and reactivity.

Eigenschaften

Molekularformel

C8H9FN2O

Molekulargewicht

168.17 g/mol

IUPAC-Name

3-fluoro-N,N-dimethylpyridine-2-carboxamide

InChI

InChI=1S/C8H9FN2O/c1-11(2)8(12)7-6(9)4-3-5-10-7/h3-5H,1-2H3

InChI-Schlüssel

HXJVGPIEBQWOKT-UHFFFAOYSA-N

Kanonische SMILES

CN(C)C(=O)C1=C(C=CC=N1)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.